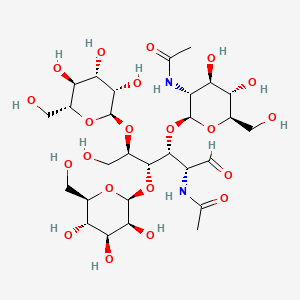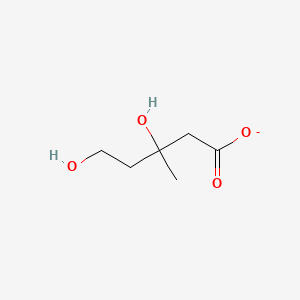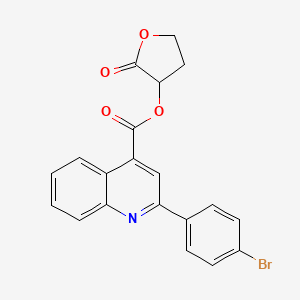![molecular formula C16H19N4O9PS B1229184 [(2R,3S,4S)-2,3,4-trihydroxy-5-(7-methyl-2,4-dioxo-8-sulfanylidene-1H-benzo[g]pteridin-10-yl)pentyl] dihydrogen phosphate CAS No. 71800-98-1](/img/structure/B1229184.png)
[(2R,3S,4S)-2,3,4-trihydroxy-5-(7-methyl-2,4-dioxo-8-sulfanylidene-1H-benzo[g]pteridin-10-yl)pentyl] dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,3S,4S)-2,3,4-trihydroxy-5-(7-methyl-2,4-dioxo-8-sulfanylidene-1H-benzo[g]pteridin-10-yl)pentyl] dihydrogen phosphate, also known as 8-mercaptoflavin mononucleotide, is a derivative of flavin mononucleotide (FMN). It is characterized by the presence of a thiol group (-SH) at the 8th position of the isoalloxazine ring. This modification imparts unique chemical and biological properties to the compound, making it a valuable tool in biochemical and biophysical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: [(2R,3S,4S)-2,3,4-trihydroxy-5-(7-methyl-2,4-dioxo-8-sulfanylidene-1H-benzo[g]pteridin-10-yl)pentyl] dihydrogen phosphate can be synthesized through the nucleophilic substitution of 8-chloroflavin mononucleotide with thiolate anions. The reaction typically occurs in acetonitrile at 0°C, using a slight excess of aqueous 1 M sodium sulfide (Na₂S) as the thiolate source .
Industrial Production Methods:
Types of Reactions:
Oxidation and Reduction: this compound can undergo redox reactions, where it participates in electron transfer processes. The thiol group can be oxidized to form disulfides or sulfenic acids.
Substitution: The thiol group in this compound can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used to oxidize the thiol group.
Substitution: Thiolate anions, such as sodium sulfide (Na₂S), are commonly used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Disulfides or sulfenic acids.
Substitution: Various substituted flavin derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[(2R,3S,4S)-2,3,4-trihydroxy-5-(7-methyl-2,4-dioxo-8-sulfanylidene-1H-benzo[g]pteridin-10-yl)pentyl] dihydrogen phosphate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Biochemical Studies: It is used as a probe to study the active sites of flavoenzymes.
Biophysical Studies: The compound’s ability to undergo redox reactions makes it valuable in studying electron transfer processes in biological systems.
Medical Research: this compound is used to explore the role of flavins in various biochemical pathways, potentially leading to the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of [(2R,3S,4S)-2,3,4-trihydroxy-5-(7-methyl-2,4-dioxo-8-sulfanylidene-1H-benzo[g]pteridin-10-yl)pentyl] dihydrogen phosphate involves its interaction with flavoenzymes. The thiol group at the 8th position can form covalent bonds with enzyme active sites, altering the enzyme’s catalytic properties. This interaction can stabilize different redox states of the flavin, influencing the enzyme’s activity and specificity .
Molecular Targets and Pathways:
Flavoenzymes: this compound targets flavoenzymes, which are involved in various redox reactions in biological systems.
Electron Transfer Pathways: The compound participates in electron transfer processes, affecting the redox balance within cells.
Vergleich Mit ähnlichen Verbindungen
[(2R,3S,4S)-2,3,4-trihydroxy-5-(7-methyl-2,4-dioxo-8-sulfanylidene-1H-benzo[g]pteridin-10-yl)pentyl] dihydrogen phosphate can be compared with other flavin derivatives, such as:
8-Hydroxyflavin Mononucleotide (8-OH-FMN): Similar to this compound, but with a hydroxyl group at the 8th position.
8-Chloroflavin Mononucleotide (8-Cl-FMN): Contains a chlorine atom at the 8th position.
8-Aminoflavin Mononucleotide (8-NH₂-FMN): Features an amino group at the 8th position, leading to distinct chemical and biological properties.
Uniqueness of this compound: The presence of the thiol group in this compound imparts unique redox properties and reactivity, making it a valuable tool for probing enzyme mechanisms and studying electron transfer processes .
Eigenschaften
CAS-Nummer |
71800-98-1 |
|---|---|
Molekularformel |
C16H19N4O9PS |
Molekulargewicht |
474.4 g/mol |
IUPAC-Name |
[(2R,3S,4S)-2,3,4-trihydroxy-5-(7-methyl-2,4-dioxo-8-sulfanylidene-1H-benzo[g]pteridin-10-yl)pentyl] dihydrogen phosphate |
InChI |
InChI=1S/C16H19N4O9PS/c1-6-2-7-8(3-11(6)31)20(14-12(17-7)15(24)19-16(25)18-14)4-9(21)13(23)10(22)5-29-30(26,27)28/h2-3,9-10,13,21-23H,4-5H2,1H3,(H2,26,27,28)(H2,18,19,24,25)/t9-,10+,13-/m0/s1 |
InChI-Schlüssel |
FBEPGJXJVDGXDD-CWSCBRNRSA-N |
SMILES |
CC1=CC2=NC3=C(NC(=O)NC3=O)N(C2=CC1=S)CC(C(C(COP(=O)(O)O)O)O)O |
Isomerische SMILES |
CC1=CC2=NC3=C(NC(=O)NC3=O)N(C2=CC1=S)C[C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O |
Kanonische SMILES |
CC1=CC2=NC3=C(NC(=O)NC3=O)N(C2=CC1=S)CC(C(C(COP(=O)(O)O)O)O)O |
Synonyme |
8-mercapto-FMN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[4-(2,7-Dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1229108.png)
![2-[(3-cyano-8-methyl-2-quinolinyl)thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1229110.png)
![1-[2-[(3-Cyano-5,7-dimethyl-2-quinolinyl)amino]ethyl]-3-(3-methoxypropyl)thiourea](/img/structure/B1229111.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinecarboxylic acid [2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] ester](/img/structure/B1229116.png)



![7-Hydroxy-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2,2-dimethyl-1,2,3,4-tetrahydroisoquinolin-2-ium](/img/structure/B1229122.png)

